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Compound of Interest

Compound Name: Leucettinib-21

Cat. No.: B12389899

Introduction

Leucettinib-21 is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-
regulated kinase 1A (DYRK1A) and Casein Kinase 1 (CLK1).[1][2][3] Derived from the marine
sponge natural product Leucettamine B, Leucettinib-21 has emerged as a promising drug
candidate for therapeutic intervention in Down syndrome and Alzheimer's disease, where
DYRKZ1A is overexpressed or hyperactive.[3][4][5] These application notes provide detailed
protocols for essential in vitro assays to characterize the activity of Leucettinib-21, intended for
researchers, scientists, and drug development professionals.

Data Presentation: Kinase Inhibition Profile of
Leucettinib-21

The inhibitory activity of Leucettinib-21 against a panel of kinases has been determined using
radiometric and proximity-based assays. The half-maximal inhibitory concentration (IC50) and
dissociation constant (Kd) values are summarized below.
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Kinase Target IC50 (nM) Kd (nM) Assay Type Reference
DYRK1A 2.4 0.272 Radiometric [11[2]
DYRK1B 6.7 - Radiometric [2]
CLK1 12 0.388 Radiometric [1][2]
CLK2 33 - Radiometric [2]
CLK4 5 - Radiometric [2]
CLK3 232 - Radiometric [1]
DYRK2 200-1000 - Radiometric [2]
DYRK3 200-1000 - Radiometric [2]
DYRK4 200-1000 - Radiometric [2]
GSK-3p 2000 - Radiometric [1]

Experimental Protocols
In Vitro Radiometric Kinase Assay

This protocol describes a radiometric assay to determine the inhibitory activity of Leucettinib-
21 on target kinases like DYRK1A.

Materials:

e Leucettinib-21

Recombinant Kinase (e.g., DYRK1A)

Kinase-specific substrate

[y-33P]-ATP

Assay Buffer: 70 mM HEPES-NaOH pH 7.5, 3 mM MgClz, 3 mM MnClz, 3 uM Na-
orthovanadate, 1.2 mM DTT, 50 ug/mL PEG20000
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ATP solution

10% DMSO in water

2% (v/v) Phosphoric Acid (H3zPOa)

0.9% (w/v) NaCl solution

Microplates (e.g., 96-well)

Microplate scintillation counter
Procedure:

e Prepare a stock solution of Leucettinib-21 in 100% DMSO. Further dilute in 10% DMSO to
achieve the desired test concentrations (5 pL per well).

e In a 50 pL final reaction volume, add the following components in order:
o 25 pL of assay buffer containing [y-33P]-ATP.
o 10 pL of ATP solution.
o 5 pL of the test compound (Leucettinib-21 dilution or 10% DMSO for control).
o 10 pL of the enzyme/substrate mixture.
 Incubate the reaction mixture at 30°C for 60 minutes.
e Stop the reaction by adding 50 pL of 2% (v/v) H3POa.
o Aspirate the plates and wash twice with 200 pL of 0.9% (w/v) NaCl.
o Determine the incorporation of 33Pi using a microplate scintillation counter.

e Calculate IC50 values from the dose-response curves.

Cellular Assay: Inhibition of DYRK1A Activity in Cells
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This protocol outlines a method to assess the ability of Leucettinib-21 to inhibit DYRK1A
activity within a cellular context by measuring the phosphorylation of its downstream targets.

Materials:

e Cell line (e.g., SH-SY5Y or HT-22)

» Leucettinib-21

o Cell culture medium and supplements
e Lysis buffer

e Primary antibodies against phosphorylated and total forms of DYRK1A substrates (e.g., p-
Tau (Thr212), Tau, p-Cyclin D1 (Thr286), Cyclin D1)

e Secondary antibodies (HRP-conjugated)

o Western blot reagents and equipment

Procedure:

o Seed cells in appropriate culture plates and allow them to adhere overnight.

o Treat the cells with varying concentrations of Leucettinib-21 (e.g., 0-10 uM) for a specified
duration.

e Lyse the cells and collect the protein extracts.

o Determine protein concentration using a standard method (e.g., BCA assay).

o Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

o Block the membrane and incubate with primary antibodies overnight at 4°C.

o Wash the membrane and incubate with HRP-conjugated secondary antibodies.

o Develop the blot using an appropriate chemiluminescent substrate and image the results.
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e Quantify the band intensities to determine the dose-dependent inhibition of substrate
phosphorylation. Leucettinib-21 has been shown to inhibit the phosphorylation of Thr286 on
Cyclin D1 and Thr212 on Tau in SH-SY5Y cells.[2][3][5]
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Caption: DYRK1A signaling and the inhibitory action of Leucettinib-21.

Experimental Workflow for In Vitro Kinase Assay
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Prepare Reagents:
- Leucettinib-21 dilutions
- Assay Buffer
- Kinase/Substrate Mix

Plate Loading:
1. Assay Buffer + [y-33P]-ATP
2. ATP
3. Leucettinib-21
4. Kinase/Substrate

Gncubate at 30°C for 60 mir)

Stop Reaction
(add 2% HsPOa4)

Wash Plates
(0.9% NacCl)

Read Plate
(Scintillation Counter)

Data Analysis
(IC50 Calculation)

Click to download full resolution via product page

Caption: Workflow for the in vitro radiometric kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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